molecular formula C22H25FN2O2S B440171 Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate CAS No. 1027887-00-8

Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate

Cat. No. B440171
CAS RN: 1027887-00-8
M. Wt: 400.5g/mol
InChI Key: ASFVAALVCLFLLJ-IZZDOVSWSA-N
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Description

Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate, also known as MEMBO, is a synthetic compound that belongs to the family of oxo-esters. It has gained attention in recent years due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and inhibit the replication of viruses. Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate is also stable under a range of conditions, which makes it suitable for use in various assays. However, Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate has some limitations, including its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate. One area of research is the development of Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate-based fluorescent probes for the detection of metal ions. Another area of research is the development of Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate-based anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate and its potential applications in the treatment of various diseases.

Synthesis Methods

Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate can be synthesized by the reaction of ethyl acetoacetate with methylamine and formaldehyde. The reaction proceeds through a condensation reaction, which results in the formation of Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate. The yield of the reaction can be improved by using a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antiviral activities. Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-tert-butyl-2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2S/c1-22(2,3)14-7-10-16-17(12-14)28-21(19(16)20(24)27)25-18(26)11-6-13-4-8-15(23)9-5-13/h4-6,8-9,11,14H,7,10,12H2,1-3H3,(H2,24,27)(H,25,26)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFVAALVCLFLLJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-butyl-2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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